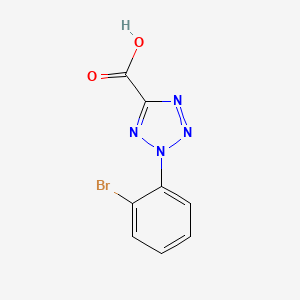

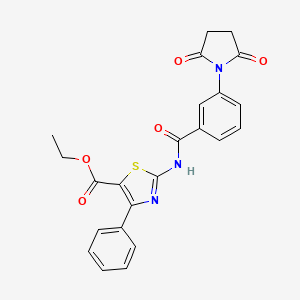

![molecular formula C25H24N2OS B2862359 N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide CAS No. 919711-76-5](/img/structure/B2862359.png)

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide” is a complex organic compound. It is derived from the indole group, which is a crucial structure in many natural and non-natural products of biological and pharmaceutical importance . The compound is likely to have unique properties due to the presence of the indole group and the diphenylpropanamide group .

Synthesis Analysis

The synthesis of such compounds often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the indole and diphenylpropanamide groups. The exact structure can be determined using techniques such as 1H-NMR, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of the indole and diphenylpropanamide groups. The Fischer indolisation and indole N-alkylation reactions are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research by Chundawat et al. (2016) on the strategic synthesis of novel difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, derived from similar indole compounds, demonstrated good antimicrobial activities against bacteria and fungi. This suggests that derivatives of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide could potentially be explored for antimicrobial applications due to the indole moiety's known efficacy in such contexts (Chundawat, Kumari, Sharma, & Bhagat, 2016).

Drug Delivery Systems

Convertine et al. (2004) discussed the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, a process relevant to drug delivery systems. Given the structural similarity and potential for modification, this compound could be investigated for its utility in developing thermoresponsive polymers for controlled drug release (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).

Synthesis of Complex Organic Molecules

Fuentes et al. (2015) utilized N-(arylsulfonyl)acrylamides in cyclization cascades via N-amidyl radicals to synthesize highly functionalized heterocyclic scaffolds. This research highlights the potential of using this compound in complex organic syntheses, particularly in constructing heterocyclic compounds with potential pharmaceutical applications (Fuentes, Kong, Fernández-Sánchez, Merino, & Nevado, 2015).

Direcciones Futuras

The future directions for research on “N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide” could involve further exploration of its synthesis, properties, and potential applications. Given the biological importance of indole derivatives, this compound could be of interest in pharmaceutical research .

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2OS/c28-25(26-15-16-29-24-18-27-23-14-8-7-13-21(23)24)17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,22,27H,15-17H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQFUKHZYAARTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCSC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

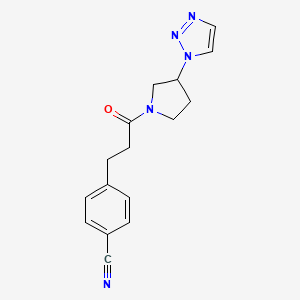

![5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B2862276.png)

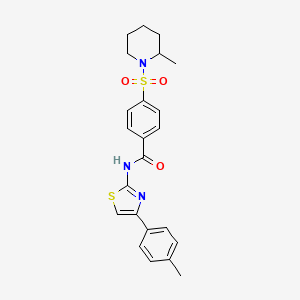

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862287.png)

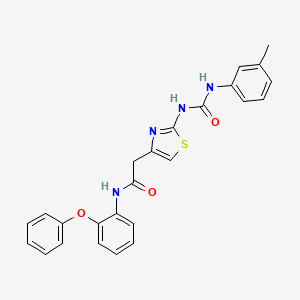

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea](/img/structure/B2862289.png)

![Ethyl 3-{[3-(trifluoromethyl)benzoyl]amino}-1H-indole-2-carboxylate](/img/structure/B2862293.png)

![Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862297.png)

![Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2862298.png)